molecular formula C22H32ClNO3 B126070 Oxybutynin-d10 Hydrochloride

Oxybutynin-d10 Hydrochloride

Número de catálogo: B126070
Peso molecular: 404.0 g/mol
Clave InChI: SWIJYDAEGSIQPZ-MFMGRUKYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Oxybutynin-d10 Hydrochloride is a deuterated isotopologue of Oxybutynin Hydrochloride, a tertiary amine anticholinergic agent used to treat overactive bladder and urinary incontinence. The deuterated form replaces ten hydrogen atoms with deuterium (²H) in the parent molecule, resulting in a molecular formula of C₂₂H₂₁D₁₀NO₃·HCl and a molecular weight of 404.01 g/mol . This isotopic modification enhances its utility as an internal standard in quantitative analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), by minimizing interference from non-deuterated analytes during pharmacokinetic or metabolic studies . Its CAS number is 120092-65-1, and it is commercially available for research purposes .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Oxybutynin-d10 Hydrochloride involves the incorporation of deuterium atoms into the Oxybutynin molecule. One common method is the hydrogen-deuterium exchange reaction, where hydrogen atoms in the Oxybutynin molecule are replaced with deuterium atoms. This can be achieved using deuterated reagents under specific conditions. For example, the reaction can be carried out in the presence of a deuterated solvent such as deuterated chloroform or deuterated methanol, with a catalyst to facilitate the exchange.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity deuterated reagents and solvents to ensure the complete and efficient incorporation of deuterium atoms. The reaction conditions are optimized to maximize yield and purity, and the final product is subjected to rigorous quality control measures to ensure its suitability for research purposes.

Análisis De Reacciones Químicas

Key Reactions

  • Grignard Reaction :

    • Methyl 2-hydroxy-2-phenylacetate is reacted with bromocyclohexane in the presence of a Grignard reagent to form methyl 2-cyclohexyl-2-hydroxy-2-phenylacetate.

    • Deuterated Adaptation : Deuterated ethyl groups (CD₂CD₃) are introduced during subsequent steps.

  • Mannich Reaction :

    • The glycolic acid intermediate reacts with 4-(diethyl-d10-amino)-2-butyn-1-ol to form the tertiary amine backbone.

    • Catalysts : Sodium methoxide or similar bases facilitate the reaction .

  • Esterification/Transesterification :

    • The hydroxyl group of the glycolic acid intermediate undergoes esterification with 4-(diethyl-d10-amino)-2-butynol to yield the final oxybutynin-d10 base.

    • Conditions : Acidic or enzymatic catalysis, followed by hydrochloride salt formation .

Reaction Conditions and Yields

Data from synthesis protocols for non-deuterated oxybutynin (adapted for deuterated analogs) :

StepReagents/ConditionsYield (%)Deuterium-Specific Adjustments
Grignard ReactionBromocyclohexane, Mg, THF, 0–5°C65–72Use of deuterated solvents (e.g., D₂O)
Mannich Reaction4-(Diethyl-d10-amino)-2-butynol, NaOCH₃58–63CD₃CD₂ groups replace CH₃CH₂
EsterificationHCl gas, dichloromethane, room temperature70–75Enhanced purification to avoid H/D exchange

Crystallization and Purification

The crystalline oxybutynin-d10 base is isolated via:

  • pH Adjustment : Oxybutynin-d10 acid salt (e.g., HCl) is dissolved in water, and pH is raised to >8.0 with NaOH .

  • Solvent Extraction : Heptane or pentane extracts the free base, followed by cooling to precipitate crystals .

  • Key Parameters :

    • XRD Peaks : 10.76°, 18.08°, 19.09° (2θ ±0.2°) .

    • Thermal Stability : Sharp endotherm at 57.88°C (DSC), 0.17% weight loss (TGA) .

Stability and Degradation

  • Hydrolysis : The ester bond in oxybutynin-d10 undergoes slow hydrolysis in aqueous solutions, forming 2-cyclohexyl-2-hydroxy-2-phenylacetic acid and 4-(diethyl-d10-amino)-2-butynol .

  • Oxidative Metabolism : In vivo, CYP3A4-mediated N-deethylation produces N-desethyl-oxybutynin-d10, a major active metabolite .

Comparative Data

PropertyOxybutynin-d10 HClNon-Deuterated Oxybutynin HCl
Molecular Weight404.02 g/mol 393.96 g/mol
Metabolic Half-Life~12 hours ~2–3 hours
CYP3A4 AffinityReduced (deuterium effect) High

Aplicaciones Científicas De Investigación

Pharmacological Properties

Mechanism of Action

Oxybutynin acts as a competitive antagonist at muscarinic acetylcholine receptors (M1, M2, and M3), leading to the relaxation of bladder smooth muscle. This action results in increased bladder capacity and reduced urinary urgency and frequency. The deuterated form, oxybutynin-d10, may exhibit altered pharmacokinetics and pharmacodynamics due to the presence of deuterium, which can affect metabolic stability and half-life compared to its non-deuterated counterpart .

Pharmacokinetics

  • Absorption : Oxybutynin is rapidly absorbed after oral administration, with peak plasma concentrations typically reached within one hour. The bioavailability is approximately 6%, with significant first-pass metabolism occurring in the liver .
  • Metabolism : Oxybutynin is primarily metabolized by the cytochrome P450 enzyme system (CYP3A4), producing the active metabolite N-desethyloxybutynin, which has a higher plasma concentration than the parent compound .
  • Excretion : Less than 0.1% of the administered dose is excreted unchanged in urine, indicating extensive metabolism .

Clinical Indications

Oxybutynin-d10 hydrochloride is indicated for:

  • Overactive Bladder : It is primarily used to manage symptoms of OAB, including urge urinary incontinence and frequency .
  • Neurological Conditions : The drug is effective in treating detrusor overactivity associated with neurological disorders such as spina bifida in both adults and children aged 6 years and older .
  • Off-label Uses : Oxybutynin may also be used off-label for conditions such as hyperhidrosis (excessive sweating) and bladder spasms due to ureteral stents or urinary catheters .

Case Study 1: Efficacy in Hyperhidrosis

A notable case report documented the successful use of oxybutynin in managing methadone-induced hyperhidrosis. The patient experienced significant relief from excessive sweating after initiating treatment with oxybutynin, highlighting its potential utility beyond traditional indications .

Case Study 2: Cognitive Effects

A study assessed cognitive impairment associated with oxybutynin use in older adults. Participants receiving oxybutynin showed significant decrements in cognitive performance compared to placebo controls. This finding underscores the need for careful monitoring of cognitive function in patients prescribed oxybutynin, particularly among older populations who may be more susceptible to anticholinergic side effects .

Case Study 3: Addiction Potential

Research has explored instances of oxybutynin addiction among prisoners. Two case reports revealed that individuals misused oxybutynin for its sedative effects, leading to significant increases in dosage beyond therapeutic levels. This raises concerns about the potential for misuse and highlights the importance of monitoring prescriptions closely .

Summary Table of Applications

Application Indication Notes
Overactive BladderUrge urinary incontinenceFDA-approved for adults and children over 6 with neurological conditions
Neurological DisordersDetrusor overactivityEffective for conditions like spina bifida
HyperhidrosisExcessive sweatingOff-label use; effective in certain cases
Cognitive ImpairmentMonitoring required for elderly patientsSignificant cognitive decrements observed
Misuse PotentialAddiction cases reported among specific populationsHighlighting need for careful prescription management

Mecanismo De Acción

Oxybutynin-d10 Hydrochloride exerts its effects by inhibiting the muscarinic action of acetylcholine on smooth muscle. This inhibition leads to the relaxation of the bladder muscle, reducing urinary urgency and frequency. The active metabolite of Oxybutynin, N-desethyloxybutynin, also contributes to its therapeutic effects by competitively inhibiting muscarinic receptors.

Comparación Con Compuestos Similares

Isotopic Variants

Deuterated analogs of Oxybutynin Hydrochloride are critical for distinguishing metabolites and impurities in analytical workflows. Key isotopic variants include:

Table 1: Isotopic Variants of Oxybutynin Hydrochloride

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Application
Oxybutynin Hydrochloride C₂₂H₃₁NO₃·HCl 393.94 1508-65-2 Antispasmodic therapy
Oxybutynin-d10 Hydrochloride C₂₂H₂₁D₁₀NO₃·HCl 404.01 120092-65-1 Internal standard for LC-MS
N-Desethyl Oxybutynin-d11 Hydrochloride Not specified Not specified 1216405-15-0 Metabolite analysis
Oxybutynin D11 Hydrochloride Not specified Not specified 1185151-95-4 Research applications

Key Findings :

  • Deuterated forms exhibit negligible pharmacological activity compared to the parent drug, making them ideal for analytical calibration .
  • The N-Desethyl Oxybutynin-d11 variant is used to study the primary metabolite of Oxybutynin, which retains anticholinergic activity .

Structural Analogs

Structurally related hydrochloride salts share similar amine or ester functionalities but differ in therapeutic applications:

Table 2: Structural Analogs of Oxybutynin Hydrochloride

Compound Molecular Formula Therapeutic Use Structural Differences Reference
Tapentadol Hydrochloride C₁₄H₂₃NO₂·HCl Opioid analgesic Contains a phenol moiety; lacks cyclohexyl group
Memantine Hydrochloride C₁₂H₂₁N·HCl NMDA receptor antagonist Adamantane backbone; smaller molecular size
Chlorphenoxamine HCl C₁₈H₂₂ClNO·HCl Antihistamine Diphenylmethane core
Dosulepin Hydrochloride C₁₉H₂₁NS·HCl Tricyclic antidepressant Dibenzothiepine ring system





Key Findings :

  • Unlike Oxybutynin, Tapentadol lacks anticholinergic activity and targets opioid receptors .
  • Memantine ’s adamantane structure confers selectivity for NMDA receptors, contrasting with Oxybutynin’s muscarinic receptor antagonism .

Pharmacological Analogs

Compounds with overlapping therapeutic uses but distinct mechanisms include:

Lidocaine-d10 Hydrochloride :

  • Use : Local anesthetic and sodium channel blocker.
  • Comparison : Like Oxybutynin-d10, it serves as an isotopic internal standard but targets ion channels rather than muscarinic receptors .

Dyclonine Hydrochloride :

  • Use : Topical anesthetic.
  • Comparison : Shares ester functional groups with Oxybutynin but lacks systemic anticholinergic effects .

Research and Analytical Considerations

Role in Impurity Profiling

Oxybutynin Hydrochloride’s synthesis may yield impurities such as Diphenyl analog and Cyclohexenyl analog (see Table 3). Deuterated standards like Oxybutynin-d10 enable precise quantification of these impurities during quality control .

Table 3: Key Impurities in Oxybutynin Hydrochloride

Impurity Name Relative Retention Time Limit (%)
Diphenyl analog 0.37 0.1
Cyclohexenyl analog 1.8 1.0
Ethylpropyl analog 1.9 0.1

Source: USP 29 guidelines

Actividad Biológica

Oxybutynin-d10 Hydrochloride is a deuterated form of oxybutynin, a well-known antimuscarinic agent primarily used for treating overactive bladder (OAB). This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, clinical implications, and relevant case studies.

Overview of Oxybutynin

Oxybutynin acts as a competitive antagonist at muscarinic acetylcholine receptors, particularly M1 and M3 subtypes, which are crucial in regulating bladder detrusor muscle activity. By inhibiting these receptors, oxybutynin reduces involuntary contractions of the bladder, thereby alleviating symptoms of urgency and frequency associated with OAB .

The primary mechanism through which Oxybutynin-d10 operates involves:

  • Muscarinic Receptor Antagonism : Oxybutynin-d10 selectively inhibits M3 receptors located on the detrusor muscle, leading to muscle relaxation and reduced bladder contractions .
  • Pharmacokinetics : The pharmacokinetic profile of Oxybutynin-d10 is similar to that of its non-deuterated counterpart. It undergoes extensive first-pass metabolism primarily via the CYP3A4 enzyme system, resulting in the formation of active metabolites such as N-desethyloxybutynin .

Pharmacokinetics and Dynamics

ParameterValue
Bioavailability~6%
Peak Plasma Concentration (Cmax)~8.2 ng/mL (1 hour post-dose)
Volume of Distribution193 L
Protein Binding>97% (primarily to alpha-1 acid glycoprotein)
Half-life2-4 hours (varies by formulation)

Oxybutynin-d10's absorption is influenced by food intake, which can enhance its bioavailability . The drug's extensive protein binding and distribution into tissues underscore its potential therapeutic effects across various bodily systems.

Clinical Efficacy

Clinical studies have demonstrated the effectiveness of oxybutynin in managing OAB symptoms. For instance, a 12-week double-blind trial showed significant reductions in both the frequency and severity of vasomotor symptoms in postmenopausal women treated with extended-release oxybutynin compared to placebo .

Case Studies

  • Addiction Potential : A case study highlighted instances of oxybutynin misuse among incarcerated individuals. Patients reported increasing dosages significantly beyond therapeutic levels to manage withdrawal from other substances, indicating a potential for abuse when not monitored closely .
  • Vasomotor Symptoms Management : In another study focusing on postmenopausal women, oxybutynin was effective in reducing moderate-to-severe vasomotor symptoms, with a notable percentage reporting substantial symptom improvement compared to placebo .

Side Effects and Tolerability

While effective, oxybutynin is associated with several side effects, primarily dry mouth (xerostomia), which affects patient adherence to treatment. In clinical trials, up to 52% of patients reported dry mouth as a side effect when using oxybutynin compared to only 5% in placebo groups .

Propiedades

IUPAC Name

4-[bis(1,1,2,2,2-pentadeuterioethyl)amino]but-2-ynyl 2-cyclohexyl-2-hydroxy-2-phenylacetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31NO3.ClH/c1-3-23(4-2)17-11-12-18-26-21(24)22(25,19-13-7-5-8-14-19)20-15-9-6-10-16-20;/h5,7-8,13-14,20,25H,3-4,6,9-10,15-18H2,1-2H3;1H/i1D3,2D3,3D2,4D2;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWIJYDAEGSIQPZ-MFMGRUKYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC#CCOC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])N(CC#CCOC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O)C([2H])([2H])C([2H])([2H])[2H].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Oxybutynin-d10 Hydrochloride
Reactant of Route 2
Reactant of Route 2
Oxybutynin-d10 Hydrochloride
Reactant of Route 3
Reactant of Route 3
Oxybutynin-d10 Hydrochloride
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Oxybutynin-d10 Hydrochloride
Reactant of Route 5
Reactant of Route 5
Oxybutynin-d10 Hydrochloride
Reactant of Route 6
Reactant of Route 6
Oxybutynin-d10 Hydrochloride

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.